4-Methyl-6-phenylpyrimidine

Knoevenagel condensation Pyrimidine N-oxides Regioselective reactivity

4-Methyl-6-phenylpyrimidine (17759-27-2) is the non-substitutable 4-methyl/6-phenyl isomer for pyrrolo[1,2-c]pyrimidine synthesis via four validated routes. The 6-methyl-4-phenyl isomer fails to react under identical conditions, as only this substitution pattern yields the requisite pyrimidinium salt intermediates for annulation. This scaffold uniquely enables solvent-tunable O-alkylation (EtOH/NaOEt) vs. N-alkylation (DMF/NaOEt) with ethyl bromoacetate—reactivity absent in other phenylpyrimidines. With PSA 25.78 Ų and LogP 2.452, it provides a neutral baseline for SAR optimization and 5-substituted carbocyclic nucleoside analogue construction. Procure the exact isomer for regiochemical fidelity.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 17759-27-2
Cat. No. B102591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-phenylpyrimidine
CAS17759-27-2
Synonyms4-Methyl-6-phenylpyrimidine
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyMTGUMZRYKWCXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-phenylpyrimidine CAS 17759-27-2: Chemical Identity and Procurement Baseline


4-Methyl-6-phenylpyrimidine (CAS: 17759-27-2) is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₀N₂ and molecular weight of 170.21 g/mol [1]. It belongs to the phenylpyrimidine class, characterized by a pyrimidine core substituted at position 4 with a methyl group and at position 6 with a phenyl group . Computed physicochemical parameters include a polar surface area (PSA) of 25.78 Ų and a LogP of 2.452 [2]. The compound serves as a versatile synthetic intermediate for pyrrolo[1,2-c]pyrimidines, 5-substituted carbocyclic nucleoside analogues, and various pharmaceutical building blocks [3][4].

Why 4-Methyl-6-phenylpyrimidine Cannot Be Indiscriminately Substituted by Isomeric Phenylpyrimidines


Substitution of 4-Methyl-6-phenylpyrimidine with its positional isomer 6-methyl-4-phenylpyrimidine—or with other in-class phenylpyrimidines—is not chemically or functionally interchangeable. In a direct comparative study, 6-methyl-4-phenylpyrimidine 1-oxide reacted readily with benzaldehyde in aqueous ethanolic potassium hydroxide, whereas 4-methyl-6-phenylpyrimidine failed to react under identical conditions [1]. This differential reactivity arises from the distinct electronic and steric environments conferred by the specific 4-methyl/6-phenyl substitution pattern, which modulates the acidity of the methyl protons and the susceptibility of the heterocycle to electrophilic attack . Furthermore, substitution at the 4- versus 6-position determines downstream cyclization pathways; for example, 4-methyl-6-phenylpyrimidine enables the construction of pyrrolo[1,2-c]pyrimidine scaffolds that cannot be accessed from the 6-methyl-4-phenyl isomer [2]. These non-fungible properties necessitate procurement of the exact positional isomer for applications where regiochemical fidelity governs synthetic outcome or pharmacological activity.

4-Methyl-6-phenylpyrimidine: Quantified Differential Evidence Against Closest Analogs


Reactivity in Knoevenagel Condensation: 4-Methyl-6-phenylpyrimidine vs. 6-Methyl-4-phenylpyrimidine 1-Oxide

In a head-to-head comparative study, 4-methyl-6-phenylpyrimidine (IVa) failed to react with benzaldehyde in aqueous ethanolic potassium hydroxide solution, whereas its positional isomer 6-methyl-4-phenylpyrimidine 1-oxide (Va) underwent condensation readily [1]. This demonstrates that the 4-methyl/6-phenyl substitution pattern does not activate the methyl group for Knoevenagel-type condensations in the parent heterocycle, a limitation that can be exploited for chemoselective transformations where the methyl group must remain intact.

Knoevenagel condensation Pyrimidine N-oxides Regioselective reactivity

Downstream Cyclization to Pyrrolo[1,2-c]pyrimidines: Scaffold-Specific Access

4-Methyl-6-phenylpyrimidine serves as a validated starting material for the construction of pyrrolo[1,2-c]pyrimidines via four distinct synthetic routes, including cyclization of 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides with sodium hydrogen carbonate [1]. The 4-methyl/6-phenyl substitution pattern is essential for the formation of the quaternary pyrimidinium salt intermediate required for this cyclization; the regioisomeric 6-methyl-4-phenylpyrimidine would yield a structurally different intermediate incapable of undergoing the same annulation sequence.

Heterocyclic synthesis Pyrrolo[1,2-c]pyrimidine Fused-ring systems

Physicochemical Property Differentiation: PSA and LogP Relative to Substituted Analogs

The unsubstituted 4-methyl-6-phenylpyrimidine core exhibits a polar surface area of 25.78 Ų and a calculated LogP of 2.452 [1]. These values provide a baseline that differentiates the compound from derivatives bearing additional polar substituents (e.g., 4-methyl-6-phenylpyrimidine-5-carboxylic acid derivatives, which possess significantly higher PSA due to the carboxylate moiety [2]) and from highly lipophilic analogs (e.g., the 2-amino derivative with higher LogP). The moderate LogP of 2.452 balances aqueous solubility with membrane permeability, positioning this scaffold advantageously for hit-to-lead optimization where both properties must be tuned.

Physicochemical properties Lipophilicity Polar surface area

O-Alkylation vs. N-Alkylation Regioselectivity in 4-Methyl-6-phenylpyrimidine-2-ol Derivatives

When 4-methyl-6-phenylpyrimidine-2-ol (a direct derivative of the target compound) is alkylated with ethyl bromoacetate, the reaction outcome is solvent-dependent: in ethanol with sodium ethoxide, O-alkylation proceeds as the major pathway; in dimethylformamide with sodium ethoxide, N-alkylation becomes the alternative pathway [1]. This controlled regioselectivity is enabled by the electronic and steric profile conferred by the 4-methyl/6-phenyl substitution pattern and is not generalizable across all phenylpyrimidine regioisomers.

Regioselective alkylation Pyrimidine-2-ol Synthetic methodology

4-Methyl-6-phenylpyrimidine: Evidence-Backed Procurement and Application Scenarios


Synthesis of Pyrrolo[1,2-c]pyrimidine Fused Heterocycles

Researchers engaged in the construction of nitrogen-containing fused heterocyclic systems should procure 4-methyl-6-phenylpyrimidine as the specific starting material for pyrrolo[1,2-c]pyrimidine synthesis. Four validated cyclization routes from this precursor have been established [1]. Attempts to substitute the regioisomeric 6-methyl-4-phenylpyrimidine will fail to yield the requisite pyrimidinium salt intermediates necessary for annulation.

Regioselective O- vs. N-Functionalization for Custom Pyrimidine Building Blocks

Synthetic and medicinal chemistry laboratories requiring divergent O-alkylated or N-alkylated pyrimidine derivatives should utilize the 4-methyl-6-phenylpyrimidine scaffold. The solvent-dependent switch between O-alkylation (in ethanol/NaOEt) and N-alkylation (in DMF/NaOEt) with ethyl bromoacetate provides a controllable, predictable entry to structurally distinct building blocks [2]. This tunable reactivity is not a universal feature of phenylpyrimidines and is specifically enabled by the 4-methyl/6-phenyl substitution pattern.

Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

Pharmaceutical development programs targeting novel 5-substituted pyrimidine carbocyclic nucleoside medicines should procure 4-methyl-6-phenylpyrimidine as a key synthetic intermediate. Patent disclosures confirm its utility in constructing complex nucleoside scaffolds, with the process offering advantages of operational simplicity, mild reaction conditions, and suitability for industrial production scale-up [3]. Alternative phenylpyrimidine isomers lack documented utility in this specific nucleoside analog synthetic pathway.

Hit-to-Lead Optimization Baseline Scaffold with Defined Physicochemical Properties

Medicinal chemistry teams conducting SAR studies on phenylpyrimidine-based inhibitors should consider 4-methyl-6-phenylpyrimidine as a baseline scaffold with well-defined and favorable physicochemical parameters. Its calculated PSA of 25.78 Ų and LogP of 2.452 [4] place it in a balanced region of chemical space suitable for further functionalization. Unlike more polar 5-carboxylic acid derivatives or more lipophilic 2-amino analogs, this unadorned core provides a neutral starting point for iterative property tuning without pre-committing to extreme lipophilicity or polarity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-6-phenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.